molecular formula C48H32Cl2F8Ir2N4 B12306980 Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium

Cat. No.: B12306980
M. Wt: 1272.1 g/mol
InChI Key: BPSUAJIYEBAJBL-UHFFFAOYSA-L
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Description

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is a complex compound with significant applications in various scientific fields. This compound is known for its unique molecular structure, which includes two iridium ions bridged by four 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligands. It is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium typically involves the reaction of 1-phenyl-3,5-difluoro-2-methylpyridine with iridium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chlorobenzene, under controlled temperature and pressure conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is unique due to its specific ligand structure and the presence of both fluorine and methyl groups, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in optoelectronics and as a catalyst in various chemical reactions .

Properties

Molecular Formula

C48H32Cl2F8Ir2N4

Molecular Weight

1272.1 g/mol

IUPAC Name

chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine

InChI

InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2

InChI Key

BPSUAJIYEBAJBL-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2]

Origin of Product

United States

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